molecular formula C13H20ClNO2 B4018477 3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride

3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride

Cat. No.: B4018477
M. Wt: 257.75 g/mol
InChI Key: KRXHFGIMKYJTLE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical properties and its ability to undergo various chemical reactions, making it a valuable compound in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

3-(dimethylamino)propyl 2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-11-7-4-5-8-12(11)13(15)16-10-6-9-14(2)3;/h4-5,7-8H,6,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHFGIMKYJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride typically involves the reaction of 2-methylbenzoic acid with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction optimization, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate its effects on biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride include:

  • 3-(Dimethylamino)propyl 2-benzylaminobenzoate;hydrochloride
  • 3-(Dimethylamino)propyl 2-methylbenzoate;hydrobromide

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial contexts highlight its uniqueness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride
Reactant of Route 2
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3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride

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